molecular formula C15H14N4O3S2 B11368033 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11368033
M. Wt: 362.4 g/mol
InChI Key: VJITTZKSYJQFKT-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an oxazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl sulfanyl derivatives with appropriate nitrogen sources under controlled conditions.

    Oxazole Ring Formation: The oxazole ring is often formed through cyclization reactions involving suitable precursors.

    Coupling Reactions: The final step involves coupling the thiadiazole and oxazole rings with a carboxamide group using reagents such as coupling agents and catalysts under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H14N4O3S2/c1-3-23-15-18-17-14(24-15)16-13(20)11-8-12(22-19-11)9-4-6-10(21-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,17,20)

InChI Key

VJITTZKSYJQFKT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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